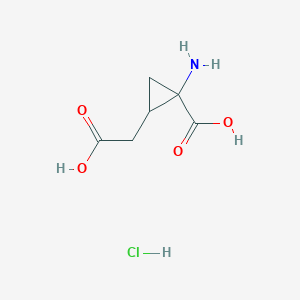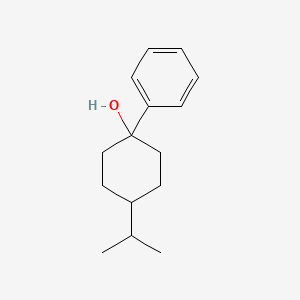![molecular formula C7H11NO B15260512 1-Aminobicyclo[2.2.1]heptan-2-one](/img/structure/B15260512.png)
1-Aminobicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminobicyclo[221]heptan-2-one is a bicyclic compound characterized by a unique structure that includes a nitrogen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminobicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Aminobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various amino alcohols, oxides, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Aminobicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex bicyclic structures and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Aminobicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivatives and their applications .
Comparison with Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): Known for its use in medicinal and aromatic applications.
1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with distinct chemical properties.
Uniqueness: 1-Aminobicyclo[2.2.1]heptan-2-one stands out due to its unique combination of an amino group and a ketone within a bicyclic structure. This configuration imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-aminobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H11NO/c8-7-2-1-5(4-7)3-6(7)9/h5H,1-4,8H2 |
InChI Key |
HTTYNQOAZQAZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B15260439.png)

![[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B15260445.png)

![2-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B15260461.png)

![5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B15260474.png)
![2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B15260487.png)
![(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B15260495.png)
![2-tert-Butyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15260496.png)

![2-[1-(Aminomethyl)cyclobutyl]propan-2-ol](/img/structure/B15260502.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15260509.png)

